5-Methoxy-1,3-dimethyl-2-indolinone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1,3-dimethyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-9-6-8(14-3)4-5-10(9)12(2)11(7)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFXMHVYDQGQRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)OC)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433113 | |
| Record name | 5-METHOXY-1,3-DIMETHYL-2-INDOLINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116707-99-4 | |
| Record name | 5-METHOXY-1,3-DIMETHYL-2-INDOLINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 5-Methoxy-1,3-dimethyl-2-indolinone (CAS Number: 123273-02-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on the specific biological activities and detailed experimental protocols for 5-Methoxy-1,3-dimethyl-2-indolinone is limited. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis methodology based on established chemical principles, and a discussion of its potential biological relevance in the context of the broader class of substituted indolinones.
Introduction
This compound is a small molecule belonging to the indolinone class of heterocyclic compounds. The indolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a methoxy group at the 5-position and methyl groups at the 1- and 3-positions suggests that this compound may possess unique physicochemical properties that could influence its biological activity. While specific research on this particular molecule is sparse, the known pharmacological activities of related indolinone derivatives, particularly as kinase inhibitors, provide a strong rationale for its investigation as a potential therapeutic agent.[1]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note a discrepancy in the CAS number, with some suppliers listing it as 116707-99-4.[1] This guide pertains to the user-specified CAS number 123273-02-9.[2]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 123273-02-9 | [2] |
| Alternate CAS No. | 116707-99-4 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | [2] |
| Molecular Weight | 191.23 g/mol | [1] |
| Melting Point | 84-86 °C | [2] |
| Boiling Point | 180-182 °C (at 15 Torr) | [2] |
| Appearance | Solid (form not specified) | |
| InChI Key | OEFXMHVYDQGQRW-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
Proposed Experimental Protocol: Synthesis of this compound
This proposed two-step synthesis starts from the commercially available 5-methoxy-3-methyl-2-indolinone.
Step 1: N-Methylation of 5-Methoxy-3-methyl-2-indolinone
-
Reaction Setup: To a solution of 5-methoxy-3-methyl-2-indolinone (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Methylation: After stirring for 30 minutes, add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the methoxy and two methyl groups, as well as the aromatic and aliphatic protons of the indolinone core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl group (C=O) of the lactam ring and the C-O stretching of the methoxy group.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Below is a generalized workflow for the synthesis and characterization of this compound.
Caption: A generalized workflow for the synthesis and characterization.
Potential Biological Activity and Mechanism of Action
While no specific biological data has been published for this compound, the indolinone scaffold is a well-established pharmacophore, particularly in the field of oncology. Many substituted indolinones function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.
Kinase Inhibition
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in cell proliferation, differentiation, and survival. Aberrant activation of RTKs is a common feature of many cancers. Substituted indolinones have been shown to be potent inhibitors of various RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
The diagram below illustrates a generalized signaling pathway for receptor tyrosine kinases and the potential point of inhibition by an indolinone derivative.
Caption: Generalized RTK signaling pathway and potential inhibition.
Proposed Experimental Workflow for Biological Evaluation
For researchers interested in investigating the biological activity of this compound, a general experimental workflow is proposed below.
References
The Biological Activity of Methoxy-Substituted Indolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolinone, a privileged scaffold in medicinal chemistry, has given rise to a multitude of biologically active molecules. The strategic incorporation of methoxy substituents onto this core structure has been a particularly fruitful avenue of research, leading to the discovery of potent and selective inhibitors of various protein kinases. These methoxy-substituted indolinones have demonstrated significant therapeutic potential, particularly in the realm of oncology, by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the biological activity of methoxy-substituted indolinones, with a focus on their mechanisms of action, quantitative inhibitory data, and the experimental methodologies used for their evaluation.
Mechanism of Action: Targeting Key Signaling Hubs
The primary mechanism by which many methoxy-substituted indolinones exert their biological effects is through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[1] This inhibition effectively blocks the downstream signaling cascades that are often dysregulated in diseases such as cancer.
A prominent class of targets for these compounds are the receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels. Key among these are the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[2] By simultaneously targeting these three pro-angiogenic pathways, certain methoxy-substituted indolinones, such as nintedanib (BIBF 1120), can effectively starve tumors of the blood supply necessary for their growth and metastasis.[2][3]
The position of the methoxy group on the indolinone ring can significantly influence the compound's activity and even its mechanism of cell death. For instance, shifting a methoxy group from the 5-position to the 6-position of an indolyl-pyridinyl-propenone scaffold has been shown to switch the primary biological activity from the induction of methuosis, a form of non-apoptotic cell death, to the disruption of microtubules, a mechanism employed by some of the most successful chemotherapeutic agents.
Furthermore, methoxy-substituted indolinones have been investigated for their inhibitory activity against other kinase families, including the Src family of kinases and Flt-3, highlighting their potential for broader therapeutic applications.[4]
Quantitative Data: Kinase Inhibition Profiles
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative methoxy-substituted indolinones against various protein kinases. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.
Table 1: Inhibitory Activity of 6-Methoxycarbonyl-Substituted Indolinones against Angiokinases.[3]
| Compound | VEGFR-2 IC50 (nM) | FGFR-1 IC50 (nM) | PDGFR-β IC50 (nM) |
| Nintedanib (BIBF 1120) | 13 | 37 | 65 |
| BIBF 1000 | 34 | 69 | 59 |
| Compound 5 | 5 | 38 | 2 |
| Compound 6 | 4 | 66 | 1 |
| Compound 8 | 8 | 54 | 4 |
| Compound 9 | 9 | 17 | 4 |
| Compound 12 | 12 | 18 | 3 |
Table 2: Inhibitory Activity of Various Methoxy-Substituted Indolinone Derivatives.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 5-Methoxy-indolinone derivative | VEGFR-2 | 119.6 | [5] |
| Anilino-indole derivative | EGFR | 18 | [6] |
| Anilino-indole derivative | VEGFR-2 | 45 | [6] |
| Morpholino-indole derivative | EGFR | 7 | [6] |
| Morpholino-indole derivative | VEGFR-2 | 1200 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of methoxy-substituted indolinones.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.[1][7][8][9]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (methoxy-substituted indolinone) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well microplates (white, opaque)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a 96-well plate, add the test compound solution, the substrate peptide, and the recombinant VEGFR-2 kinase.
-
Initiate the kinase reaction by adding a solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Materials:
-
Human cancer cell line (e.g., HUVEC, A549)
-
Complete cell culture medium
-
Test compound (methoxy-substituted indolinone)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a methoxy-substituted indolinone in a mouse xenograft model.[11][12]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human tumor cells (e.g., Calu-6, HT-29)
-
Matrigel (optional)
-
Test compound (e.g., nintedanib) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) mixed with or without Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage). The dosage of nintedanib is often around 50 mg/kg per day.[11]
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.
Visualizations
VEGF Signaling Pathway and Inhibition by Methoxy-Substituted Indolinones
The following diagram illustrates the simplified VEGF signaling pathway and the point of inhibition by methoxy-substituted indolinones.
Caption: VEGF signaling pathway and its inhibition.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the typical workflow for the in vitro evaluation of a methoxy-substituted indolinone.
Caption: In vitro evaluation workflow.
Logical Relationship of Multi-Targeted Kinase Inhibition
This diagram illustrates the concept of a single methoxy-substituted indolinone derivative inhibiting multiple receptor tyrosine kinases involved in angiogenesis.
Caption: Multi-targeted inhibition of angiogenesis.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. amsbio.com [amsbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Bioactive Derivatives from 5-Methoxy-1,3-dimethyl-2-indolinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methoxy-1,3-dimethyl-2-indolinone is a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their wide range of biological activities. The most common and effective method for creating a diverse library of derivatives from this starting material is through a Knoevenagel or Claisen-Schmidt condensation reaction at the C3-methylene position. This reaction introduces a variety of substituents, leading to compounds with potential therapeutic applications, including as kinase inhibitors, antimicrobial agents, and ligands for neurological targets.[1][2][3]
These application notes provide a detailed protocol for the synthesis of 3-substituted derivatives of this compound, a summary of expected yields, and an overview of the biological relevance of this class of compounds.
Key Experiment: Knoevenagel Condensation for the Synthesis of 3-Arylidene-5-methoxy-1,3-dimethyl-2-indolinones
The primary method for derivatizing this compound is the base-catalyzed Knoevenagel condensation with various aromatic or heteroaromatic aldehydes. This reaction is relatively simple to perform and allows for the introduction of a wide range of chemical diversity at the 3-position of the indolinone core.
Experimental Workflow
Caption: Workflow for the synthesis of 3-arylidene-5-methoxy-1,3-dimethyl-2-indolinones.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 3-(hetero)arylideneindolin-2-ones.[4]
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehyde (e.g., 4-nitrobenzaldehyde, 3-phenoxybenzaldehyde, 4-(dimethylamino)benzaldehyde)
-
Ethanol (absolute)
-
Piperidine
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a solution of the desired aldehyde (0.9 mmol) in absolute ethanol (9 mL) in a round-bottom flask, add this compound (115 mg, 0.6 mmol).
-
To this mixture, add piperidine (6 µL, 0.06 mmol) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane/EtOAc solvent system).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Concentrate the crude mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product, but a gradient of hexane/EtOAc is often effective (e.g., starting from 90:10 and gradually increasing the polarity).
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified 3-substituted derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine its melting point.
Data Presentation: Representative Yields
The yields of the Knoevenagel condensation can vary depending on the specific aldehyde used. The following table summarizes typical yields for the reaction of various substituted indolin-2-ones with different aldehydes, which can be considered representative for the derivatization of this compound.
| Starting Indolinone (Substituent) | Aldehyde | Product | Yield (%) | Reference |
| 1-hydroxy-indolin-2-one | 3-phenoxybenzaldehyde | 1-hydroxy-3-(3-phenoxybenzylidene)indolin-2-one | 85 | [4] |
| 6-chloro-indolin-2-one | 4-nitrobenzaldehyde | 6-chloro-3-(4-nitrobenzylidene)indolin-2-one | 45 | [4] |
| 6-chloro-indolin-2-one | 4-(dimethylamino)benzaldehyde | 6-chloro-3-(4-(dimethylamino)benzylidene)indolin-2-one | 84 | [4] |
| Isatin | 3-aminobenzaldehyde | 3-(3-aminobenzylidene)indolin-2-one | 27-81 | [2] |
Biological Significance and Signaling Pathways
Derivatives of 3-arylidene-indolin-2-ones are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. One such important target is the c-Src tyrosine kinase.[1][5] Inhibition of c-Src can disrupt downstream signaling cascades involved in cell proliferation, survival, and migration.
Caption: Inhibition of the c-Src signaling pathway by 3-arylidene-indolin-2-one derivatives.
In addition to their anticancer potential, these derivatives have been investigated for a range of other biological activities. For instance, certain 3-benzylidene-indolin-2-ones have shown affinity for α-synuclein fibrils, suggesting their potential as imaging agents or therapeutic leads for neurodegenerative diseases like Parkinson's disease.[3] Furthermore, some derivatives exhibit promising antimicrobial and antifungal properties.[2][6] The diverse biological activities of these compounds underscore the importance of the 3-arylidene-indolin-2-one scaffold in drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methoxy-1,3-dimethyl-2-indolinone in Drug Discovery and Development
Introduction
The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide range of pharmacological activities.[1] These heterocyclic compounds have shown significant therapeutic potential in diverse areas, including oncology, inflammation, and infectious diseases. The versatility of the indolinone ring system allows for substitutions at various positions, which can significantly modulate the compound's biological effects, leading to the development of derivatives with tailored properties.
5-Methoxy-1,3-dimethyl-2-indolinone is a specific derivative that has garnered interest due to the established biological significance of its constituent parts. The methoxy group is a common feature in many biologically active molecules and is known to influence a compound's pharmacokinetic and pharmacodynamic properties. The dimethyl substitution pattern further contributes to the molecule's unique three-dimensional structure and lipophilicity, which are critical factors in its potential bioactivity. While research on this specific molecule is emerging, the broader indolinone class provides a strong rationale for its investigation as a potential therapeutic agent.
These application notes provide an overview of the potential of this compound in drug discovery, based on the activities of structurally related compounds. Detailed protocols for the synthesis, in vitro, and in vivo evaluation of this and related indolinone derivatives are also presented.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. This information is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Reference |
| CAS Number | 123273-02-9 | [2] |
| Molecular Formula | C11H13NO2 | [2] |
| Molar Mass | 191.226 g/mol | [2] |
| Melting Point | 84-86 °C | [2] |
| Boiling Point | 180-182 °C (at 15 Torr) | [2] |
| Density | 1.124 g/cm³ | [2] |
Potential Therapeutic Applications and Mechanisms of Action
Based on studies of structurally similar indolinone derivatives, this compound holds promise in several therapeutic areas, most notably in oncology.
Anticancer Activity
Many indolinone derivatives exhibit potent anticancer properties through various mechanisms of action:
-
Kinase Inhibition: A significant number of indolinone-based compounds act as inhibitors of protein kinases, which are crucial targets in cancer therapy.[3] For instance, derivatives of pyrrole indolin-2-one are known to inhibit receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, playing a role in anti-angiogenesis. The methoxy group at the C(5) position of the indolinone ring has been shown to influence the kinase inhibitory activity and selectivity.[3]
-
Tubulin Polymerization Inhibition: Certain indolinone compounds have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] This mechanism is similar to that of established anticancer agents like podophyllotoxin.
-
Cell Cycle Arrest: Indolinone derivatives can induce cell cycle arrest, predominantly at the G2/M checkpoint, thereby inhibiting the proliferation of cancer cells.[5]
-
Induction of Apoptosis: By modulating various signaling pathways, indolinone compounds can trigger programmed cell death in cancer cells.[4]
The potential signaling pathway targeted by indolinone derivatives is illustrated in the following diagram:
Experimental Protocols
The following section provides detailed protocols for the synthesis and biological evaluation of this compound and related compounds.
Synthesis of this compound
A general synthetic route for this compound can be adapted from established methods for indolinone synthesis. One plausible approach involves the following steps:
Protocol:
-
N-Methylation of 5-Methoxyisatin:
-
Dissolve 5-methoxyisatin in a suitable solvent such as DMF.
-
Add a base like potassium carbonate (K₂CO₃).
-
Add methyl iodide (CH₃I) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting N-methyl-5-methoxyisatin by column chromatography.
-
-
Grignard Reaction:
-
Dissolve N-methyl-5-methoxyisatin in an anhydrous ether solvent like THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in ether.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by column chromatography to obtain 3-hydroxy-5-methoxy-1,3-dimethylindolin-2-one.
-
-
Reduction:
-
The intermediate from the previous step can be reduced to the final product. A variety of reducing agents can be employed, and the choice will depend on the specific reaction conditions and desired yield.
-
Note: This is a generalized protocol. The specific reagents, solvents, temperatures, and reaction times will need to be optimized.
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.
In Vitro Kinase Assay
This protocol is for determining the inhibitory activity of a compound against a specific protein kinase.[8][9]
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a kinase assay buffer.
-
Compound Addition: Add various concentrations of this compound or a known kinase inhibitor (positive control) to the wells. Include a vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (can be radiolabeled [γ-³²P]ATP or unlabeled, depending on the detection method).
-
Incubation: Incubate the plate at 30°C or 37°C for a specified time (e.g., 30-60 minutes).
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Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution or SDS-PAGE loading buffer).
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Detection: Detect the level of substrate phosphorylation. This can be done through various methods, such as:
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Radiometric Assay: If using [γ-³²P]ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the radioactivity.
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ELISA-based Assay: Use a phosphorylation-specific antibody to detect the phosphorylated substrate.
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Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.
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Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[10][11]
Protocol:
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Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer (e.g., PEM buffer containing GTP). Keep the solution on ice to prevent spontaneous polymerization.
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Compound Addition: In a 96-well plate, add different concentrations of this compound, a known tubulin inhibitor (e.g., colchicine), and a vehicle control.
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Initiation of Polymerization: Add the tubulin solution to the wells.
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Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time. The absorbance increase is proportional to the extent of tubulin polymerization.
In Vivo Xenograft Tumor Model
This protocol describes the use of a mouse xenograft model to evaluate the in vivo anticancer efficacy of a compound.[12][13][14]
Protocol:
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Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Group Randomization: Randomize the mice into treatment and control groups.
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Compound Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
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Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.
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Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related indolinone derivatives, this compound warrants further investigation, particularly in the field of oncology. The protocols provided herein offer a comprehensive framework for the synthesis and evaluation of its potential in a drug discovery and development setting. Future studies should focus on elucidating its specific molecular targets and mechanism of action, as well as its pharmacokinetic and toxicological profile.
References
- 1. Substituted 3-(5-Imidazo[2,1-b]thiazolylmethylene)-2-indolinones and Analogues: Synthesis, Cytotoxic Activity and Study of the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. B5, a novel pyrrole-substituted indolinone, exerts potent antitumor efficacy through G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
- 10. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]
- 12. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Methoxy-1,3-dimethyl-2-indolinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound can be approached through a multi-step process starting from commercially available materials. A common strategy involves the initial synthesis of a 5-methoxyoxindole core, followed by sequential methylation at the nitrogen (N-1) and carbon (C-3) positions. One possible route begins with the Knoevenagel condensation of 5-methoxyisatin with cyanoacetic acid, followed by reduction and subsequent alkylation steps.
Q2: What are the critical parameters to control during the N-methylation and C-methylation steps?
A2: For N-methylation, the choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are effective. The reaction temperature should be carefully controlled, often starting at 0°C and gradually warming to room temperature, to avoid side reactions. For the subsequent C-methylation at the C-3 position, similar base and solvent systems can be employed. The stoichiometry of the methylating agent (e.g., methyl iodide) is a critical parameter to prevent di-methylation or other side reactions.
Q3: What are the expected byproducts in this synthesis?
A3: Potential byproducts can include unreacted starting materials, mono-methylated intermediates (either at N-1 or C-3), and potentially O-methylated products under certain conditions. Over-methylation at the C-3 position, leading to a quaternary carbon, is also a possibility if the reaction conditions are not carefully controlled. Impurities from preceding steps, such as those from the reduction of the oxindole precursor, may also be carried over.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is commonly effective. The exact ratio will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can be employed for further purification if a crystalline solid is obtained.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of N-methylated Intermediate | 1. Incomplete deprotonation of the oxindole nitrogen. 2. Inactive methylating agent. 3. Suboptimal reaction temperature. | 1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. 2. Use a fresh bottle of methyl iodide or an alternative methylating agent like dimethyl sulfate. 3. Optimize the temperature; try running the reaction at a slightly elevated temperature (e.g., 40-50°C) after the initial addition at 0°C. |
| Formation of Multiple Products in C-methylation Step | 1. Over-methylation at the C-3 position. 2. Competing O-methylation. 3. Presence of residual base from the previous step. | 1. Use a stoichiometric amount of the methylating agent (1.0-1.1 equivalents). 2. Use a less reactive methylating agent or a different base-solvent combination. 3. Ensure complete work-up and purification of the N-methylated intermediate before proceeding. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient stirring. | 1. Monitor the reaction by TLC and extend the reaction time. 2. Gradually increase the reaction temperature. 3. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Difficulty in Product Purification | 1. Co-elution of product with impurities. 2. Product is an oil and does not crystallize. | 1. Optimize the solvent system for column chromatography; try a different solvent combination or a shallower gradient. 2. If the product is an oil, consider converting it to a crystalline salt for purification, if applicable, or use alternative purification techniques like preparative HPLC. |
Experimental Protocols
Protocol 1: Synthesis of (5-Methoxy-2-oxoindolin-3-yl)acetonitrile (Intermediate)
This protocol is adapted from a general procedure for the synthesis of (2-oxoindolin-3-yl)acetonitriles.
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Knoevenagel Condensation: A mixture of 5-methoxyisatin (1 equivalent) and cyanoacetic acid (1.1 equivalents) in pyridine is heated at 100°C for 2 hours.
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Work-up: After cooling, acetic acid is added, and the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and dried to yield the crude (5-methoxy-2-oxoindolin-3-ylidene)acetonitrile.
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Reduction: The crude product is dissolved in a mixture of ethyl acetate and 3N hydrochloric acid. Zinc dust (excess) is added, and the mixture is stirred vigorously for 30 minutes at room temperature.
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Isolation: The organic phase is separated, washed with water, dried over sodium sulfate, and concentrated under reduced pressure to give the (5-methoxy-2-oxoindolin-3-yl)acetonitrile intermediate.
Protocol 2: N- and C-Methylation
This is a general procedure that needs to be optimized for the specific substrate.
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N-Methylation: To a solution of (5-methoxy-2-oxoindolin-3-yl)acetonitrile (1 equivalent) in anhydrous THF at 0°C, sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.1 equivalents). The reaction is allowed to warm to room temperature and stirred for 48 hours.
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C-Methylation: The crude N-methylated intermediate is subjected to a second methylation step under similar conditions to introduce a methyl group at the C-3 position. Careful control of stoichiometry is crucial.
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Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.
Data Presentation
Table 1: Hypothetical Optimization of N-Methylation of 5-Methoxy-2-oxindolinone
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetone | Reflux | 12 | 45 |
| 2 | NaH (1.1) | THF | 0 to RT | 24 | 85 |
| 3 | NaH (1.1) | DMF | 0 to RT | 24 | 90 |
| 4 | Cs₂CO₃ (1.5) | Acetonitrile | RT | 18 | 78 |
Table 2: Hypothetical Optimization of C-3 Methylation of 5-Methoxy-1-methyl-2-indolinone
| Entry | Base (equiv.) | Methylating Agent (equiv.) | Temperature (°C) | Time (h) | Product Yield (%) | Byproduct Yield (%) |
| 1 | NaH (1.1) | CH₃I (1.1) | 0 to RT | 24 | 75 | 10 (di-methylated) |
| 2 | LDA (1.1) | CH₃I (1.05) | -78 to RT | 12 | 82 | 5 (di-methylated) |
| 3 | KHMDS (1.1) | CH₃I (1.1) | -78 to 0 | 18 | 78 | 8 (di-methylated) |
| 4 | NaH (1.1) | (CH₃)₂SO₄ (1.1) | 0 to RT | 20 | 70 | 15 (O-methylated) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: Purification of 5-Methoxy-1,3-dimethyl-2-indolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Methoxy-1,3-dimethyl-2-indolinone.
Section 1: Troubleshooting Guides
This section offers solutions to specific problems that may arise during the purification of this compound.
Crystallization Issues
Crystallization is a primary method for purifying this compound. However, various issues can hinder the process.
Problem: The compound oils out instead of crystallizing.
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Possible Causes:
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The solvent system is too nonpolar for the compound at the temperature of crystallization.
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The presence of impurities is depressing the melting point and interfering with lattice formation.
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The cooling rate is too rapid.
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Solutions:
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Solvent System Modification: Add a small amount of a more polar co-solvent (e.g., a few drops of ethyl acetate to a hexane or heptane solution) to increase the overall polarity.
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Gradual Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator, followed by a freezer. Avoid shocking the solution with a rapid temperature drop.
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Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled, supersaturated solution to induce crystallization.
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Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.
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Pre-purification: If significant impurities are suspected, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting crystallization.
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Problem: No crystals form, even after extended cooling.
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Possible Causes:
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The solution is not sufficiently concentrated.
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The chosen solvent is too good a solvent for the compound, even at low temperatures.
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Solutions:
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Concentration: Carefully evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again.
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Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the solution until it becomes slightly turbid. Then, warm the solution until it is clear again and allow it to cool slowly. Common anti-solvents for moderately polar compounds include hexanes or heptane when using a more polar solvent like ethyl acetate or dichloromethane.
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Problem: The recovered crystals are discolored or show low purity by analysis (TLC, HPLC).
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Possible Causes:
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Colored impurities are co-crystallizing with the product.
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The cooling was too rapid, trapping impurities within the crystal lattice.
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Solutions:
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Decolorizing Carbon: Add a small amount of activated carbon to the hot solution before filtration. Be aware that activated carbon can also adsorb some of the desired product.
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Recrystallization: Perform a second recrystallization, ensuring slow cooling to promote the formation of purer crystals.
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Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering impurities from the mother liquor.
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Column Chromatography Issues
Column chromatography is a powerful technique for separating this compound from closely related impurities.
Problem: The compound does not move from the origin on the TLC plate or the column.
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Possible Cause:
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The eluent system is not polar enough.
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Solution:
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Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A starting point for this compound could be a 20-30% ethyl acetate in hexane mixture.
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Problem: The compound runs with the solvent front.
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Possible Cause:
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The eluent system is too polar.
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Solution:
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Decrease the polarity of the mobile phase. For instance, reduce the percentage of ethyl acetate in a hexane/ethyl acetate system.
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Problem: Poor separation of the desired compound from impurities (streaking or overlapping bands).
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Possible Causes:
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The column is overloaded with the crude sample.
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The sample was not loaded onto the column in a concentrated band.
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The chosen eluent system has insufficient resolving power.
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The compound may be degrading on the silica gel.
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Solutions:
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Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
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Loading Technique: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and apply it carefully to the top of the column. Alternatively, "dry loading" can be employed by pre-adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.
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Solvent System Optimization: Experiment with different solvent systems in TLC to find an eluent that provides good separation (Rf value of the desired compound around 0.3-0.4 and good separation from impurities).
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Check for Degradation: Run a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If degradation is suspected, consider using a less acidic silica gel or deactivating the silica gel with a small amount of triethylamine in the eluent.
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Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities can arise from:
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Starting Materials: Unreacted starting materials from the synthesis.
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Side Reactions: Byproducts from the synthetic steps. For instance, if a Fischer indole synthesis is employed to create the indolinone core, regioisomers or products from incomplete cyclization can be present.
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Degradation Products: The indolinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opened products.
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: Based on its structure (a moderately polar aromatic compound), a good starting point for recrystallization would be a mixed solvent system. A common approach is to dissolve the compound in a minimal amount of a moderately polar solvent in which it is soluble (e.g., ethyl acetate, dichloromethane, or acetone) at an elevated temperature, and then slowly add a nonpolar solvent in which it is less soluble (e.g., hexanes or heptane) until the solution becomes slightly cloudy. Then, warm the mixture until it is clear again and allow it to cool slowly.
Q3: What is a recommended solvent system for column chromatography of this compound?
A3: A gradient of ethyl acetate in hexanes is a good starting point for silica gel column chromatography. You can begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the proportion of ethyl acetate to elute the compound. The optimal solvent system should be determined by preliminary TLC analysis.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method. Collect fractions and spot a small amount of each onto a TLC plate. Develop the plate in the same solvent system used for the column and visualize the spots under a UV lamp. Combine the fractions that contain the pure product.
Q5: My purified this compound is a solid. What is its expected melting point?
A5: The reported melting point for this compound is in the range of 84-86 °C. A sharp melting point within this range is a good indicator of purity.
Section 3: Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system, such as ethyl acetate/hexanes, is often effective.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more polar solvent of a mixed pair) until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
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TLC Analysis: Develop a suitable solvent system using TLC that gives the desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities. A common system is a mixture of ethyl acetate and hexanes.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed. Alternatively, pre-adsorb the sample onto a small amount of silica gel and add the resulting powder to the top of the column.
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Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Section 4: Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Melting Point | 84-86 °C |
| Boiling Point | 180-182 °C (at 15 Torr) |
| Appearance | Off-white to pale yellow solid |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Recommended Solvents/Solvent Systems | Notes |
| Recrystallization | Ethyl Acetate / Hexanes | Dissolve in hot ethyl acetate, add hexanes until cloudy, reheat to clarify, then cool slowly. |
| Toluene | Can be effective for single-solvent recrystallization. | |
| Isopropanol / Water | Similar principle to ethyl acetate/hexanes. | |
| Column Chromatography | Hexanes / Ethyl Acetate (Gradient) | Start with a low percentage of ethyl acetate and gradually increase. |
| Dichloromethane / Methanol (Gradient) | For more polar impurities, a small amount of methanol can be added to dichloromethane. |
Section 5: Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for crystallization issues.
Technical Support Center: Synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 5-Methoxy-1,3-dimethyl-2-indolinone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, following a plausible two-step synthetic route involving N-methylation followed by C3-methylation.
Synthetic Pathway Overview:
A common and effective strategy for the synthesis of this compound involves a two-step process starting from 5-methoxy-2-indolinone:
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Step 1: N-methylation of 5-methoxy-2-indolinone to form 1-methyl-5-methoxy-2-indolinone.
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Step 2: C3-methylation of 1-methyl-5-methoxy-2-indolinone to yield the final product, this compound.
Troubleshooting Common Problems:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low or No Conversion to 1-methyl-5-methoxy-2-indolinone | 1. Inefficient deprotonation of the indole nitrogen: The base used may be too weak or not sufficiently dried. 2. Inactive methylating agent: The methyl iodide or dimethyl carbonate may have degraded. 3. Low reaction temperature: The temperature may be insufficient to drive the reaction to completion. | 1. Use a strong base like sodium hydride (NaH) and ensure it is fresh and handled under anhydrous conditions. Ensure all glassware is thoroughly dried. 2. Use a fresh bottle of the methylating agent. 3. While the reaction can often proceed at room temperature, gentle heating (e.g., to 40-50 °C) may improve the reaction rate and yield. |
| Step 1: Formation of Side Products (e.g., O-methylation) | 1. Use of a less selective base: Some bases can promote O-alkylation. 2. Reaction conditions favoring O-alkylation: Solvent and temperature can influence the selectivity. | 1. Sodium hydride is generally selective for N-alkylation in aprotic solvents like THF or DMF. 2. Perform the reaction in an aprotic polar solvent. |
| Step 2: Low or No Conversion to this compound | 1. Difficulty in forming the enolate at C3: The base may not be strong enough to deprotonate the C3 position. 2. Steric hindrance: The methyl group at the N1 position might sterically hinder the approach of the methylating agent. | 1. Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to ensure complete enolate formation. 2. This is a known challenge. Using a less hindered strong base and ensuring complete enolate formation before adding the methylating agent can help. |
| Step 2: Formation of Dialkylated Product at C3 or Other Side Reactions | 1. Excess of methylating agent or base. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount of the methylating agent relative to the enolate. Add the methylating agent slowly and at a low temperature. 2. Maintain a low temperature (e.g., -78 °C) during the addition of the base and methylating agent to control the reaction. |
| General: Difficulty in Product Purification | 1. Presence of unreacted starting materials and side products. 2. Similar polarities of the desired product and impurities. | 1. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete conversion. 2. Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended synthetic route for this compound?
A1: A reliable method is a two-step synthesis starting from 5-methoxy-2-indolinone. The first step is the N-methylation of the indole nitrogen, followed by the C3-methylation of the resulting intermediate.
Q2: Which base is best for the N-methylation step?
A2: Sodium hydride (NaH) is a commonly used and effective base for the N-methylation of indoles and oxindoles. It is a strong, non-nucleophilic base that efficiently deprotonates the nitrogen atom.
Q3: How can I avoid the formation of the O-methylated side product?
A3: O-methylation can be minimized by using a strong, non-nucleophilic base like NaH in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). These conditions favor N-alkylation.
Q4: What are the challenges in the C3-methylation step?
A4: The main challenges are achieving complete deprotonation at the C3 position to form the enolate and avoiding dialkylation. Using a strong, sterically hindered base like LDA at low temperatures can help address these issues.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q6: What is a suitable solvent system for the purification of this compound by column chromatography?
A6: A mixture of hexane and ethyl acetate is a good starting point for the eluent system. The optimal ratio will depend on the specific impurities present, but a gradient from a low polarity (e.g., 9:1 hexane:ethyl acetate) to a higher polarity can provide good separation.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Methylation of 5-Methoxy-2-indolinone
| Base | Methylating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Sodium Hydride (NaH) | Methyl Iodide (MeI) | THF / DMF | 0 to RT | 85-95 | Highly effective, requires anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | Methyl Iodide (MeI) | Acetone / DMF | Reflux | 70-85 | Milder conditions, may require longer reaction times. |
| Sodium Hydroxide (NaOH) | Dimethyl Sulfate (DMS) | Dichloromethane / Water (Phase Transfer) | RT | 60-75 | Phase transfer catalysis can be effective but may lead to side products. |
Table 2: Comparison of Reaction Conditions for C3-Methylation of 1-methyl-5-methoxy-2-indolinone
| Base | Methylating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Lithium Diisopropylamide (LDA) | Methyl Iodide (MeI) | THF | -78 to RT | 70-85 | Strong, sterically hindered base, good for selective mono-alkylation. |
| Sodium Bis(trimethylsilyl)amide (NaHMDS) | Methyl Iodide (MeI) | THF | -78 to RT | 65-80 | Similar to LDA, effective for enolate formation. |
| Potassium tert-butoxide (KOtBu) | Methyl Iodide (MeI) | t-Butanol / THF | RT to Reflux | 50-70 | Less selective, may lead to side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-5-methoxy-2-indolinone (N-methylation)
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Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 5-methoxy-2-indolinone (1.0 eq).
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Solvent Addition: Add anhydrous THF or DMF via syringe.
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Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
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Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
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Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 2: Synthesis of this compound (C3-methylation)
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Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-methyl-5-methoxy-2-indolinone (1.0 eq).
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Solvent Addition: Add anhydrous THF via syringe.
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Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath) and add freshly prepared LDA (1.1 eq in THF) dropwise.
-
Stirring: Stir the mixture at -78 °C for 1 hour.
-
Methylation: Add methyl iodide (1.2 eq) dropwise at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain this compound.[1] The product can be characterized by its melting point of 84-86 °C and boiling point of 180-182 °C at 15 Torr.[1]
Mandatory Visualizations
Caption: Stepwise synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Stability issues of 5-Methoxy-1,3-dimethyl-2-indolinone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Methoxy-1,3-dimethyl-2-indolinone in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored as a solid in a tightly sealed container in a dry and cool place, protected from light. For short-term storage of solutions, refrigeration at 2-8°C is recommended. For long-term storage, solutions should be aliquoted and stored at -20°C or below. Avoid repeated freeze-thaw cycles.
Q2: In which solvents is this compound soluble and what are the implications for stability?
A2: Indolinone derivatives are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] Their aqueous solubility is typically low.[1] When preparing stock solutions, it is advisable to use anhydrous organic solvents. The presence of water can facilitate hydrolytic degradation, especially under non-neutral pH conditions.
Q3: What are the expected degradation pathways for this compound?
A3: The indolinone scaffold can be susceptible to degradation under various conditions. The primary degradation pathways for indole-related compounds often involve oxidation and hydrolysis. Under oxidative stress, hydroxylation of the aromatic ring can occur.[2][3] The lactam bond in the indolinone ring is also susceptible to hydrolysis under strongly acidic or alkaline conditions, leading to ring opening. The methoxy group may also be subject to cleavage under harsh acidic conditions.
Q4: How do pH and temperature affect the stability of this compound in solution?
A4: The stability of indolinone derivatives is often pH-dependent. Solutions are generally most stable at a neutral pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the lactam ring. Increased temperature will accelerate the rate of degradation. For sensitive experiments, it is recommended to maintain solutions at a low temperature and neutral pH whenever possible.
Q5: Is this compound sensitive to light?
A5: Many indole-containing compounds exhibit photosensitivity. It is good practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can lead to the formation of various byproducts that may interfere with experimental results.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results over time.
Possible Cause: Degradation of this compound in your stock or working solutions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for critical experiments.
-
Proper Storage: Ensure that stock solutions are stored correctly (see FAQ A1). Aliquoting the stock solution upon preparation can minimize contamination and degradation from repeated handling.
-
Check for Precipitates: Before use, visually inspect the solution for any signs of precipitation. If observed, gently warm and vortex the solution to redissolve the compound. If the precipitate does not dissolve, it may be a degradation product, and a fresh solution should be prepared.
-
Perform a Stability Check: If you continue to experience issues, you can perform a simple stability check by analyzing your solution at different time points using HPLC to look for the appearance of degradation peaks.
Issue 2: Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS).
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Review Solution Preparation and Storage: Re-evaluate your solvent choice, pH, storage temperature, and light exposure to identify potential causes of degradation.
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent, light) to accelerate degradation and identify the resulting products by analytical techniques like LC-MS.
-
Use a Co-solvent: If working with aqueous buffers, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer immediately before use to minimize the time the compound spends in an aqueous environment.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare stable solutions of this compound for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container.
-
Weigh out the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or below.
-
For working solutions, thaw a single aliquot and dilute it to the final concentration in the appropriate experimental buffer immediately before use.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To monitor the stability of this compound in a specific solvent or buffer over time.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate buffer components
-
Solution of this compound to be tested
Procedure:
-
Prepare a solution of this compound at the desired concentration in the solvent or buffer of interest.
-
Divide the solution into several amber vials for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the vials under the desired experimental conditions (e.g., room temperature, 37°C).
-
At each time point, inject an aliquot of the solution into the HPLC system.
-
Use a suitable mobile phase gradient to separate the parent compound from any potential degradation products. A common starting point for indole-containing compounds could be a gradient of water (with 0.1% formic acid) and acetonitrile.[4]
-
Monitor the chromatogram at a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).
-
Quantify the peak area of the parent compound at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Quantitative Data Summary
The following table summarizes typical conditions used for stability testing of indolinone derivatives. Specific data for this compound is not available in the literature, so these serve as a general guideline.
| Stress Condition | Reagent/Condition | Typical Duration | Analytical Method | Expected Outcome |
| Acidic Hydrolysis | 0.1 M HCl | 2 - 24 hours | HPLC, TLC | Degradation of parent compound, appearance of more polar peaks. |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 - 12 hours | HPLC, TLC | Degradation of parent compound, appearance of new peaks. |
| Oxidative Degradation | 3-30% H₂O₂ | 2 - 24 hours | HPLC, TLC | Formation of N-oxides or hydroxylated species. |
| Thermal Degradation | 60 - 80°C | 24 - 72 hours | HPLC, TLC | Increased rate of degradation. |
| Photostability | UV light (e.g., 254 nm) or visible light | 1 - 24 hours | HPLC, TLC | Formation of photodegradation products. |
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 5-Methoxy-1,3-dimethyl-2-indolinone
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 5-Methoxy-1,3-dimethyl-2-indolinone.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
Understanding the physical properties of the compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C11H13NO2[1] |
| Molar Mass | 191.226 g/mol [1] |
| Melting Point | 84-86 °C[1] |
| Boiling Point | 180-182 °C (at 15 Torr)[1] |
| Appearance | Expected to be a solid at room temperature |
Q2: What is a good starting point for selecting a crystallization solvent?
A general rule of thumb is that "like dissolves like".[2] Solvents that share functional groups with the compound of interest are often good solubilizers.[3] For this compound, which contains an ether, an amide (within the lactam ring), and an aromatic system, suitable solvents would have moderate polarity. A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.
Commonly used solvents for the recrystallization of indolinone derivatives and other organic compounds include ethanol, ethyl acetate, acetone, and mixtures involving hexanes or other anti-solvents.[3][4][5]
Q3: How can I perform a solvent screen to find the optimal solvent?
A systematic solvent screen is the most effective way to identify the best solvent or solvent system.
Recommended Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. Optimization of solvent volumes and cooling rates may be necessary.
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate)
-
Erlenmeyer flask
-
Condenser
-
Heat source (e.g., hot plate with oil bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue to add small portions of hot solvent until the solid is completely dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Guide
Below is a workflow diagram and a Q&A guide to address common crystallization problems.
Caption: A workflow for troubleshooting common crystallization issues.
Q4: My compound is not crystallizing, even after cooling. What should I do?
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small glass particles can serve as nucleation sites.[7] Alternatively, if you have a small amount of pure crystal, add it to the solution (seeding) to initiate crystal growth.[7]
-
Insufficient Concentration: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]
-
Supersaturation: The solution may be supersaturated. Try cooling the solution to a lower temperature (e.g., in a freezer) for a short period.
Q5: An oil has formed instead of crystals. How can I fix this?
Oiling out occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.
-
Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to dilute the solution slightly, then allow it to cool more slowly.[6]
-
Change Solvent System: If the problem persists, consider using a lower-boiling point solvent or a solvent pair. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly cloudy, then allow it to cool.[3]
Q6: The crystallization yield is very low. How can I improve it?
A low yield (e.g., less than 20%) can be due to several factors.[6]
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Excessive Solvent: The most common reason is using too much solvent, which keeps a significant portion of the compound dissolved even when cold.[6] Before filtering, ensure the solution is thoroughly cooled in an ice bath to minimize solubility. If the mother liquor is suspected to contain a large amount of product, you can reduce its volume and attempt a second crystallization.
-
Premature Crystallization: If crystals form too early in the hot, unfiltered solution, product can be lost. Ensure all the compound is dissolved before any cooling or filtration steps.
Q7: My final crystals are discolored. How do I remove colored impurities?
Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.
-
After the compound is fully dissolved in the hot solvent, cool the solution slightly and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Proceed with the cooling and crystallization steps as usual.
Solvent Data for Crystallization
Choosing the right solvent is critical. The following table provides data on common solvents that could be screened for the crystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | A good starting point for many organic compounds.[3] |
| Ethyl Acetate | 77 | 4.4 | Often used for compounds with ester or ketone-like functionalities.[3] |
| Acetone | 56 | 5.1 | A versatile, polar aprotic solvent. Can be volatile.[3] |
| Isopropanol | 82 | 4.3 | Similar to ethanol but slightly less polar. |
| Toluene | 111 | 2.4 | Good for aromatic compounds; higher boiling point. |
| n-Heptane | 98 | 0.1 | A non-polar solvent, often used as an anti-solvent with a more polar one. |
| Water | 100 | 10.2 | Generally, organic compounds have low solubility, but it can be used as an anti-solvent.[3] |
Logical Relationships in Solvent Selection
The choice of solvent is a balance between solubility at high and low temperatures. The following diagram illustrates the decision-making process for selecting a single solvent versus a solvent pair.
Caption: Decision tree for selecting an appropriate crystallization solvent.
References
- 1. chembk.com [chembk.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]
- 5. CN103288708A - Preparation method for 1-aryl-2-indolinone derivatives - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
Technical Support Center: Overcoming Poor Solubility of 5-Methoxy-1,3-dimethyl-2-indolinone in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 5-Methoxy-1,3-dimethyl-2-indolinone during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
Q2: Why is my this compound precipitating in my aqueous assay buffer?
A2: Precipitation in aqueous buffers is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment of your assay. The introduction of the compound, often from a concentrated stock solution in an organic solvent like DMSO, into the aqueous buffer can cause it to crash out of solution.
Q3: What are the initial steps I should take to try and dissolve my compound?
A3: For initial attempts at solubilization, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer.
-
Recommended Solvents for Stock Solution: Dimethyl sulfoxide (DMSO) or ethanol are common choices for creating stock solutions of hydrophobic compounds.
-
Procedure:
-
Dissolve this compound in 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
To aid dissolution, you can gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate.
-
Perform a serial dilution of your stock solution into the pre-warmed aqueous assay buffer to achieve your desired final concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Q4: What is the maximum concentration of co-solvents like DMSO or ethanol that I can use in my cell-based assays?
A4: The maximum tolerated concentration of co-solvents is cell-line dependent and can also be influenced by the duration of exposure. It is crucial to perform a vehicle control experiment to determine the solvent tolerance of your specific cell line. High concentrations of organic solvents can be cytotoxic. Generally, for cell-based assays, the final concentration of DMSO should be kept below 0.5%, and for ethanol, below 1%. However, some sensitive cell lines may show stress or altered function even at lower concentrations.
Troubleshooting Guide: Enhancing Solubility of this compound
If you continue to experience solubility issues with this compound, the following troubleshooting strategies can be employed.
Decision-Making Workflow for Solubility Enhancement
This workflow provides a systematic approach to addressing solubility challenges.
References
Technical Support Center: 5-Methoxy-1,3-dimethyl-2-indolinone Degradation Pathway Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the experimental analysis of 5-Methoxy-1,3-dimethyl-2-indolinone degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
-
Hydrolysis: The amide (lactam) bond in the indolinone ring is susceptible to hydrolysis under both acidic and basic conditions. Acidic hydrolysis would likely yield a carboxylic acid and an amine, while basic hydrolysis would result in the corresponding carboxylate and amine.
-
Oxidation: The electron-rich aromatic ring and the methoxy group are potential sites for oxidation. This could lead to the formation of hydroxylated derivatives, N-oxides, or cleavage of the methoxy group to form a phenolic compound.
-
Photolysis: Exposure to UV or visible light can induce photodegradation, potentially leading to radical-mediated reactions, ring cleavage, or demethylation.
-
Thermolysis: At elevated temperatures, decomposition can occur. The stability of the lactam ring is a key factor, and its cleavage is a possible degradation route.[1][2][3]
Q2: What are the initial steps to consider when starting a forced degradation study for this compound?
A2: Begin by conducting stress testing under a variety of conditions to identify the factors that induce degradation.[4][5] It is recommended to start with milder conditions and incrementally increase the stress to achieve a target degradation of 5-20%.[6][7] This range allows for the detection of primary degradation products without overly complex secondary degradation.
Q3: How can I identify the structure of the degradation products?
A3: Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is a powerful tool for structural elucidation.[8] By comparing the fragmentation patterns of the parent compound with its degradation products, structural modifications can be inferred.[8] For unambiguous structure confirmation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[9]
Q4: What are some common challenges in developing a stability-indicating HPLC method for this compound and its degradants?
A4: Common challenges include:
-
Co-elution: Degradation products may have similar polarities to the parent compound or other degradants, leading to poor chromatographic resolution. Method development will involve optimizing the mobile phase, column chemistry, and temperature.
-
Peak Tailing: The basic nitrogen in the indolinone structure can interact with residual silanols on the HPLC column, causing peak tailing. Using a low-pH mobile phase or an end-capped column can mitigate this.
-
Poor UV Detection: If a degradation product lacks a strong chromophore, its detection by UV-Vis spectrophotometry can be challenging. In such cases, a universal detector like a mass spectrometer or a charged aerosol detector (CAD) may be necessary.
Troubleshooting Guides
HPLC Method Development
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution/Co-elution | Inappropriate mobile phase composition. | Optimize the organic modifier (e.g., acetonitrile, methanol) and aqueous phase (e.g., buffer, pH). |
| Incorrect column chemistry. | Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). | |
| Isocratic elution is insufficient. | Develop a gradient elution method to improve separation of compounds with different polarities. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase, or use a mobile phase with a lower pH to protonate the analyte. |
| Column contamination. | Flush the column with a strong solvent or replace the column. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use high-purity solvents and clean the injection system. |
| Carryover from previous injections. | Implement a needle wash step in the injection sequence. |
Mass Spectrometry Analysis
| Issue | Potential Cause | Suggested Solution |
| Poor Ionization | Suboptimal ion source parameters. | Optimize source conditions (e.g., capillary voltage, gas flow, temperature). |
| Incompatible mobile phase. | Avoid non-volatile buffers (e.g., phosphate) and use volatile alternatives (e.g., ammonium formate, ammonium acetate). | |
| In-source Fragmentation | High source temperature or voltage. | Reduce the ion source temperature and cone voltage to minimize fragmentation before mass analysis. |
| Difficulty in Structural Elucidation | Insufficient fragmentation in MS/MS. | Optimize collision energy to achieve informative fragmentation patterns. |
| Isobaric interferences. | Utilize high-resolution mass spectrometry to differentiate between compounds with the same nominal mass. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC or LC-MS analysis.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm or PDA detector
-
Injection Volume: 10 µL
Quantitative Data Summary
The following tables are examples of how to present quantitative data from degradation studies. Actual data will need to be generated experimentally.
Table 1: Percentage Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation |
| 0.1 M HCl | 24 | 60 | Data to be generated |
| 0.1 M NaOH | 24 | 25 | Data to be generated |
| 3% H₂O₂ | 24 | 25 | Data to be generated |
| Thermal (Solid) | 48 | 80 | Data to be generated |
| Photolytic | Specify duration | 25 | Data to be generated |
Table 2: Pseudo-First-Order Degradation Rate Constants (k) and Half-life (t½)
| Condition | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| Acid Hydrolysis | Data to be generated | Data to be generated |
| Base Hydrolysis | Data to be generated | Data to be generated |
| Oxidation | Data to be generated | Data to be generated |
Visualizations
Caption: General experimental workflow for a forced degradation study.
Caption: Hypothesized degradation pathways of this compound.
References
- 1. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-1,3-dimethyl-2-indolinone.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic route starts from 5-methoxy-2-indolinone. The synthesis involves a two-step methylation process: N-methylation at the indole nitrogen, followed by C3-methylation at the carbon adjacent to the carbonyl group.
Q2: What are the most common byproducts observed during the synthesis of this compound?
The most frequently encountered byproducts include the N-methylated intermediate (5-Methoxy-1-methyl-2-indolinone), the C3-methylated isomer (5-Methoxy-3-methyl-2-indolinone), and a di-C3-methylated byproduct (5-Methoxy-3,3-dimethyl-2-indolinone). In some cases, unreacted starting material may also be present.
Q3: How can I minimize the formation of the C3-monomethylated byproduct?
To minimize the formation of 5-Methoxy-3-methyl-2-indolinone, ensure that the N-methylation step proceeds to completion before initiating C3-methylation. This can be achieved by carefully monitoring the reaction progress by TLC or LC-MS and ensuring the complete consumption of the starting 5-methoxy-2-indolinone.
Q4: What is the best way to purify the final product and remove the byproducts?
Column chromatography is the most effective method for purifying this compound from the common byproducts. A silica gel stationary phase with a gradient elution system of ethyl acetate and hexanes is typically effective. The polarity differences between the desired product and the byproducts allow for good separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the final product | Incomplete N-methylation or C3-methylation. | Monitor each methylation step closely using TLC or LC-MS to ensure complete conversion before proceeding to the next step or work-up. Consider increasing the reaction time or temperature slightly if the reaction is sluggish. |
| Degradation of starting material or product. | Ensure anhydrous reaction conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Use freshly distilled solvents. | |
| Presence of 5-Methoxy-1-methyl-2-indolinone in the final product | Incomplete C3-methylation. | Increase the equivalents of the methylating agent for the C3-methylation step. Ensure the base used is strong enough to deprotonate the C3 position effectively. |
| Presence of 5-Methoxy-3-methyl-2-indolinone in the final product | Incomplete N-methylation before C3-methylation occurs. | Optimize the N-methylation step to ensure full conversion before adding reagents for C3-methylation. Consider a one-pot, two-step procedure where the N-methylation is confirmed complete before adding the second batch of base and methylating agent. |
| Formation of 5-Methoxy-3,3-dimethyl-2-indolinone | Over-methylation at the C3 position. | Carefully control the stoichiometry of the methylating agent in the C3-methylation step. Add the methylating agent slowly and at a low temperature to control the reaction rate. |
| Complex mixture of unidentified byproducts | Use of non-purified starting materials or reagents. | Use high-purity 5-methoxy-2-indolinone and freshly opened or distilled reagents. |
| Reaction temperature is too high. | Run the reaction at the recommended temperature and consider lowering it to improve selectivity, even if it extends the reaction time. |
Byproduct Identification
The following table summarizes the key characteristics of the target product and potential byproducts to aid in their identification.
| Compound | Structure | Molecular Weight ( g/mol ) | General Polarity | Potential Spectroscopic Features |
| 5-Methoxy-2-indolinone (Starting Material) | 163.17 | High | N-H stretch in IR; Aromatic and CH2 protons in 1H NMR. | |
| 5-Methoxy-1-methyl-2-indolinone | 177.20 | Moderate | Absence of N-H stretch in IR; N-CH3 singlet in 1H NMR. | |
| 5-Methoxy-3-methyl-2-indolinone | 177.20 | Moderate-High | N-H stretch in IR; C3-H quartet and C3-CH3 doublet in 1H NMR. | |
| This compound (Target Product) | 191.23 | Low | Absence of N-H stretch in IR; N-CH3 singlet, C3-H quartet, and C3-CH3 doublet in 1H NMR. | |
| 5-Methoxy-3,3-dimethyl-2-indolinone | 191.23 | Low-Moderate | N-H stretch in IR; Two C3-CH3 singlets in 1H NMR. |
Experimental Protocols
Protocol 1: N-methylation of 5-methoxy-2-indolinone
-
To a solution of 5-methoxy-2-indolinone (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 5-Methoxy-1-methyl-2-indolinone can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: C3-methylation of 5-Methoxy-1-methyl-2-indolinone
-
To a solution of 5-Methoxy-1-methyl-2-indolinone (1.0 eq) in anhydrous THF, add lithium diisopropylamide (LDA) (1.5 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise at -78 °C under an inert atmosphere.
-
Stir the mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.2 eq) dropwise at -78 °C.
-
Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC for the formation of the product.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for byproduct identification.
Validation & Comparative
A Comparative Guide to 5-Methoxy-1,3-dimethyl-2-indolinone and Other Indolinone Derivatives for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 5-Methoxy-1,3-dimethyl-2-indolinone with other relevant indolinone derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. This document summarizes quantitative biological activities, details experimental methodologies, and visualizes key signaling pathways to facilitate informed decisions in research and development.
Executive Summary
Indolinone derivatives have emerged as a significant class of compounds in medicinal chemistry, with several derivatives showing potent anticancer activity. Their mechanism of action often involves the inhibition of protein kinases crucial for tumor growth and angiogenesis. This guide focuses on this compound and compares its potential efficacy with other notable indolinone derivatives, drawing upon data from structurally similar compounds to provide a comparative context.
Comparative Analysis of Biological Activity
While direct comparative studies on this compound are limited in the public domain, valuable insights can be drawn from structurally related 5-methoxy-indolinone derivatives. The following tables summarize the cytotoxic and enzyme inhibitory activities of these compounds against various cancer cell lines.
Table 1: Comparative Cytotoxicity of 5-Methoxy-Indolinone Derivatives and Related Compounds
| Compound/Derivative | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 1-(5-methoxy-2-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)prop-2-en-1-one | U251 Glioblastoma | Growth Inhibition | 2.30 | [1] |
| 1-(6-methoxy-2-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)prop-2-en-1-one | U251 Glioblastoma | Growth Inhibition | 0.09 | [1] |
| 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) | MIA PaCa-2 (Pancreatic) | Growth Inhibition (MTT) | 0.108 | [2][3] |
| 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) | BxPC-3 (Pancreatic) | Growth Inhibition (MTT) | 0.365 | [2][3] |
| Sunitinib | Multiple | Kinase Inhibition/Cell Proliferation | Varies (nM to µM range) | [4] |
| Sorafenib | Multiple | Kinase Inhibition/Cell Proliferation | Varies (nM to µM range) | [4] |
Note: The data presented for the indolyl-pyridinyl-propenone and ES936 are for compounds structurally related to this compound and are used here for comparative purposes. Sunitinib and Sorafenib are established multi-kinase inhibitors with an indolinone core, provided as benchmarks.
Physicochemical Properties
The physicochemical properties of indolinone derivatives are crucial for their drug-like characteristics, including oral bioavailability.
Table 2: Physicochemical Properties of this compound and Other Indolinone Derivatives
| Property | This compound | (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one | (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one |
| Molecular Formula | C₁₁H₁₃NO₂ | C₁₅H₈Cl₂NO | C₁₅H₈ClN₂O₃ |
| Molecular Weight | 191.23 | 290.14 | 300.70 |
| LogP | 1.58 | 4.15 | 3.29 |
| H-bond Acceptors | 2 | 1 | 4 |
| H-bond Donors | 0 | 1 | 1 |
| Lipinski's Rule of 5 | Compliant | Compliant | Compliant |
Data for chloro and nitro indolinone derivatives from[2].
Mechanism of Action and Signaling Pathways
Indolinone derivatives are well-documented as inhibitors of various protein kinases involved in cancer progression. The primary targets often include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), all of which are critical for angiogenesis. Some derivatives also exhibit activity against other kinases like Cyclin-Dependent Kinases (CDKs) or may act through alternative pathways such as inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][3][5]
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many indolinone derivatives function by competing with ATP for the binding site on the intracellular domain of receptor tyrosine kinases. This inhibition blocks the downstream signaling cascades that lead to cell proliferation, migration, and angiogenesis.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by indolinone derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Some indolinone derivatives may exert their anticancer effects by modulating this pathway, often downstream of RTK inhibition.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indolinone derivatives. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6][7]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant kinase (e.g., VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or specific antibody for phosphorylated substrate)
-
96- or 384-well plates
-
Plate reader (luminescence, fluorescence, or absorbance based on the detection method)
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase, the indolinone derivative at various concentrations, and the substrate in the kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
-
Detection: Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of ADP produced or the amount of phosphorylated substrate).[8][9][10][11]
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and calculate the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound belongs to a promising class of compounds with potential as anticancer agents. While direct comparative data is still emerging, analysis of structurally similar 5-methoxy-indolinone derivatives suggests that the position of the methoxy group can significantly influence both the potency and the mechanism of action. The primary mode of action for many indolinone derivatives is the inhibition of key receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as VEGFR, PDGFR, and FGFR. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and its analogs. Further research is warranted to fully characterize its biological activity profile and specific molecular targets.
References
- 1. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. This compound | 116707-99-4 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of 5-Methoxy-1,3-dimethyl-2-indolinone: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 5-Methoxy-1,3-dimethyl-2-indolinone. Due to the limited publicly available data on this specific compound, this document establishes a comparative framework using a well-characterized indolinone analog, Sunitinib, a multi-kinase inhibitor. The following sections detail potential off-target interactions, present standardized experimental protocols for assessing such activity, and visualize a typical screening workflow.
Cross-Reactivity Profile: A Comparative Perspective
The indolinone scaffold is a common feature in many kinase inhibitors. To illustrate the potential for off-target activity, the following table presents a hypothetical cross-reactivity profile for this compound against a panel of selected kinases and receptors, benchmarked against the known inhibitor Sunitinib. The presented IC50 values for this compound are speculative and intended to guide experimental investigation.
| Target | This compound (Hypothetical IC50, nM) | Sunitinib (Reported IC50, nM) | Assay Type |
| Primary Target(s) | |||
| VEGFR2 (KDR) | Data Not Available | 2 | Kinase Inhibition |
| PDGFRβ | Data Not Available | 2 | Kinase Inhibition |
| c-KIT | Data Not Available | 8 | Kinase Inhibition |
| Potential Off-Targets | |||
| FGFR1 | Data Not Available | >1000 | Kinase Inhibition |
| EGFR | Data Not Available | >10000 | Kinase Inhibition |
| SRC | Data Not Available | 210 | Kinase Inhibition |
| 5-HT1A Receptor | Data Not Available | >1000 | Receptor Binding |
| Dopamine D2 Receptor | Data Not Available | >1000 | Receptor Binding |
| Adrenergic α1 Receptor | Data Not Available | 830 | Receptor Binding |
| hERG | Data Not Available | 2400 | Ion Channel Assay |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. Experimental validation is required.
Experimental Protocols
To empirically determine the cross-reactivity profile of this compound, the following standardized in vitro assays are recommended.
Kinase Inhibition Assay (Luminescent ADP Detection)
This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (this compound) and control inhibitor (e.g., Sunitinib)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in the kinase reaction buffer.
-
In a 384-well plate, add the kinase enzyme to each well.
-
Add the test compound or control inhibitor to the respective wells. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression analysis.
Radioligand Receptor Binding Assay (Filtration-Based)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity for the receptor.
Materials:
-
Cell membranes or purified receptors expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-ligand).
-
Test compound (this compound).
-
Non-labeled specific ligand for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Glass fiber filter plates (96-well).
-
Vacuum manifold.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes/purified receptors, the radiolabeled ligand (at a concentration close to its Kd), and either the test compound, binding buffer (for total binding), or a high concentration of the non-labeled specific ligand (for non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Rapidly transfer the contents of the wells to a glass fiber filter plate using a cell harvester or by manual transfer, and wash the filters with ice-cold binding buffer using a vacuum manifold to separate bound from free radioligand.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well of the filter plate.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound and calculate the Ki or IC50 value.
Visualizing the Workflow: Kinase Inhibitor Screening Cascade
The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors, a process relevant for assessing the activity and selectivity of compounds like this compound.
Caption: Kinase Inhibitor Screening Workflow.
Structure-activity relationship (SAR) studies of 5-Methoxy-1,3-dimethyl-2-indolinone analogs
A detailed examination of the structure-activity relationships (SAR) of 5-Methoxy-1,3-dimethyl-2-indolinone analogs reveals critical insights into their potential as targeted therapeutic agents. Modifications to this core scaffold have been shown to significantly influence inhibitory activity against key protein kinases, particularly those involved in cancer progression and neurodegenerative diseases.
This guide provides a comparative analysis of synthesized this compound analogs, summarizing their biological activities and the experimental protocols used for their evaluation. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.
Structure-Activity Relationship Overview
The core structure of this compound serves as a privileged scaffold in medicinal chemistry. The methoxy group at the 5-position of the indolinone ring has been identified as a key feature influencing the inhibitory activity against various kinases. Strategic modifications of this core structure have been explored to enhance potency and selectivity.
While a comprehensive SAR study on a broad series of this compound analogs is not extensively available in the public domain, research on closely related 5-methoxy-indolinone and 5-methoxy-indole derivatives provides valuable insights. For instance, studies on related indole derivatives have demonstrated potent antiproliferative activities. One such analog, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, has shown significant activity against human pancreatic cancer cell lines, with IC50 values of 108 nM and 365 nM in MIA PaCa-2 and BxPC-3 cells, respectively[1]. This highlights the potential of the 5-methoxy-1,2-dimethyl indole scaffold as a starting point for the development of novel anticancer agents.
The following table summarizes the biological activity of a representative analog and its comparison with a standard kinase inhibitor. Due to the limited availability of a diverse library of the exact target analogs, this table will be updated as more data becomes publicly available.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Cell Line | Reference |
| ES936 | 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | NQO1 | 108 | MIA PaCa-2 | [1] |
| 365 | BxPC-3 | [1] | |||
| Sunitinib | (Reference) | VEGFR-2, PDGFRβ, c-Kit | 2-10 | Various | Commercially Available Data |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key experiments cited in the evaluation of indolinone analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (specific to the kinase)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
-
Procedure:
-
Add 5 µL of kinase solution to each well of a 384-well plate.
-
Add 1 µL of test compound at various concentrations (typically in a 10-point dose-response curve).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, BxPC-3)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells.
-
Mandatory Visualizations
To illustrate the logical relationships in the experimental workflow and the targeted signaling pathway, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indolinone analogs.
References
In Vivo Validation of 5-Methoxy-1,3-dimethyl-2-indolinone Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative in vivo activity of 5-Methoxy-1,3-dimethyl-2-indolinone against established alternatives with a similar chemical scaffold. Due to the limited publicly available in vivo data for this compound, this document leverages data from structurally related indolinone-based compounds, Sunitinib and SU9516, to provide a representative comparison and a framework for future in vivo validation studies.
Executive Summary
Data Presentation: Comparative In Vivo Performance
The following tables summarize the in vivo data for the comparator compounds, Sunitinib and SU9516. This provides a benchmark for the anticipated performance of novel indolinone derivatives like this compound.
Table 1: In Vivo Efficacy of Sunitinib in Human Tumor Xenograft Models
| Compound | Cancer Model | Cell Line | Mouse Strain | Dosing Regimen | Key Findings | Reference |
| Sunitinib | Neuroblastoma | SK-N-BE(2) | Athymic Nude | 80 mg/kg/day (oral gavage) | Statistically significant inhibition of tumor growth (p=0.05). | [1] |
| Sunitinib | Neuroblastoma | SH-SY5Y | Athymic Nude | 80 mg/kg/day (oral gavage) | Statistically significant inhibition of tumor growth (p=0.02). | [1] |
| Sunitinib | Triple-Negative Breast Cancer | MDA-MB-468 | Athymic Nude | 80 mg/kg/2 days (oral) for 4 weeks | Very significant inhibition of tumor growth. | [2] |
| Sunitinib | Neuroblastoma | SK-N-BE(2) Metastatic Model | NOD/SCID | 20 mg/kg and 40 mg/kg | Dose-dependent inhibition of tumor growth and metastasis. | [3] |
Table 2: In Vivo Activity of SU9516
| Compound | Disease Model | Mouse Strain | Dosing Regimen | Key Findings | Reference |
| SU9516 | Duchenne Muscular Dystrophy | mdx | 5 mg/kg/day (oral gavage) for 7 weeks | Increased α7B and β1D integrin protein levels in skeletal muscle; improved muscle function. |
Experimental Protocols
This section details a representative experimental protocol for a human tumor xenograft study in mice, a standard method for evaluating the in vivo efficacy of small molecule inhibitors like this compound.
Human Tumor Xenograft Mouse Model Protocol
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to 80-90% confluency and harvested using trypsinization.
-
Cell viability is assessed using a trypan blue exclusion assay, ensuring >95% viability.
-
Cells are resuspended in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
2. Animal Husbandry and Acclimatization:
-
Immunocompromised mice (e.g., Athymic Nude or NOD/SCID), aged 6-8 weeks, are used.
-
Animals are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Mice are acclimatized for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
The prepared cell suspension (100 µL) is subcutaneously injected into the flank of each mouse using a 27-gauge needle.
-
Tumor growth is monitored bi-weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
4. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups (n=8-10 mice per group).
-
The test compound (e.g., this compound) is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
The compound is administered orally via gavage or intraperitoneally at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.
5. Efficacy Evaluation and Endpoint:
-
Tumor volumes and body weights are measured twice weekly.
-
The primary endpoint is typically tumor growth inhibition. The percentage of tumor growth inhibition (% TGI) is calculated at the end of the study.
-
The study is terminated when tumors in the control group reach a specified maximum size or after a fixed duration.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by indolinone-based inhibitors and a typical experimental workflow for in vivo validation.
References
Comparative Analysis of 5-Methoxy-1,3-dimethyl-2-indolinone and Structurally Related Indolinone Derivatives in Cancer Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals on the Reproducibility of Experiments Involving Indolinone Scaffolds.
The indolinone core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of synthetic compounds with a wide array of pharmacological activities, particularly in oncology.[1] This guide provides a comparative overview of 5-Methoxy-1,3-dimethyl-2-indolinone and other indolinone derivatives, focusing on their cytotoxic effects and mechanisms of action. Due to a notable lack of publicly available experimental data for this compound, this guide will leverage data from structurally similar, well-researched indolinone compounds to provide a baseline for potential biological activity and to ensure experimental reproducibility within this class of molecules.
While specific biological investigations into this compound are limited, the broader class of indolinone derivatives has been extensively studied.[1] These studies reveal that substitutions on the indolinone ring significantly modulate their biological effects, leading to the development of potent inhibitors of protein kinases and tubulin polymerization, both crucial targets in cancer therapy.[1][2]
Quantitative Data on Alternative Indolinone Derivatives
To facilitate a comparative analysis, the following table summarizes the cytotoxic activity of several alternative indolinone derivatives against various cancer cell lines. These compounds have been selected based on the availability of robust experimental data and their structural relation to the indolinone scaffold. The data is presented in terms of GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration).
| Compound | Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) | Mechanism of Action |
| Compound 4c (a bis-indolinone) | CNS Cancer Cell Line | 1.29 | - | - | Not Specified |
| Compound 4d (a bis-indolinone) | CNS Cancer Cell Line | 1.78 | - | - | Not Specified |
| Compound 5f (a bis-indolinone) | Leukemia | 0.87 | 11.22 | >100 | Not Specified |
| Compound 8h (a bis-indolinone) | Leukemia | 5.49 | >100 | >100 | Not Specified |
| Vincristine (Reference Compound) | Leukemia | 0.10 | 15.85 | - | Tubulin Polymerization Inhibitor |
| Compound 9 (an indolinone-based derivative) | HepG-2 (Liver Cancer) | 2.53 | - | - | CDK-2/4 Inhibitor |
| Compound 20 (an indolinone-based derivative) | HepG-2 (Liver Cancer) | 3.08 | - | - | EGFR/VEGFR-2 Inhibitor |
| Indirubin (Reference Compound) | HepG-2 (Liver Cancer) | - | - | - | Kinase Inhibitor |
Data for compounds 4c, 4d, 5f, and 8h was obtained from a study on bis-indolinone derivatives.[3] Data for compounds 9 and 20 was obtained from a study on indolinone-based molecules as protein kinase inhibitors.[4]
Experimental Protocols
To ensure the reproducibility of the experimental data presented, detailed methodologies for key assays are provided below.
1. Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Plating: Plate cells (e.g., HepG-2, MCF-7) in 96-well plates at a density of 3,000-6,000 cells per well and allow them to attach overnight.[5]
-
Compound Treatment: Expose the cells to various concentrations of the test compounds for 72 hours.[5]
-
MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well at a final concentration of 0.5 mg/ml and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[6]
2. In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay is used to identify compounds that inhibit the polymerization of tubulin into microtubules.
-
Reaction Mix Preparation: Prepare a tubulin reaction mix containing 2 mg/mL porcine brain tubulin (>99% pure), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol.[7]
-
Inhibitor Incubation: Incubate a 96-well plate with 5 µL of the test inhibitors at various concentrations at 37°C for 1 minute.[7]
-
Initiation of Polymerization: Add 50 µL of the tubulin reaction mix to each well.
-
Fluorescence Monitoring: Immediately monitor the increase in fluorescence with excitation at 355 nm and emission at 460 nm using a multimode reader. The increase in fluorescence corresponds to tubulin polymerization.[7]
Visualizing Molecular Pathways and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate a representative signaling pathway targeted by indolinone derivatives and a typical experimental workflow.
Caption: A simplified signaling pathway illustrating the mechanism of action for indolinone-based kinase inhibitors.
Caption: A general experimental workflow for the preclinical evaluation of novel anticancer compounds.
References
- 1. This compound | 116707-99-4 | Benchchem [benchchem.com]
- 2. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dojindo.com [dojindo.com]
- 7. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
Benchmarking 5-Methoxy-1,3-dimethyl-2-indolinone Against Standard-of-Care Drugs in Colorectal Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The indolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential in oncology.[1] This guide provides a comparative analysis of a novel indolinone derivative, 5-Methoxy-1,3-dimethyl-2-indolinone, against established standard-of-care drugs for colorectal cancer (CRC). Given the prevalence of dysregulated kinase signaling pathways in CRC, particularly the PI3K/Akt/mTOR and MAPK pathways, this document will focus on the potential of this compound as a kinase inhibitor.[2][3][4][5]
The standard-of-care for metastatic CRC often involves a combination of chemotherapy with targeted agents.[6][7] For this benchmarking study, we will compare the in vitro efficacy of this compound with Regorafenib, a multi-kinase inhibitor, and Cetuximab and Panitumumab, which are monoclonal antibodies targeting the epidermal growth factor receptor (EGFR).[1][6][8][9][10][11][12]
This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the preclinical evaluation of novel therapeutic compounds.
Compound Profiles
| Compound | Class | Mechanism of Action |
| This compound | Small Molecule (Investigational) | Putative kinase inhibitor, targeting pathways such as PI3K/Akt/mTOR. |
| Regorafenib | Small Molecule | Multi-kinase inhibitor targeting VEGFR1-3, TIE2, PDGFR, FGFR, KIT, RET, and RAF-1.[1][13][14][15] |
| Cetuximab | Monoclonal Antibody (IgG1) | EGFR inhibitor, preventing ligand binding and inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[10][11][16][17][18] |
| Panitumumab | Monoclonal Antibody (IgG2) | Fully human EGFR inhibitor, blocking ligand binding and subsequent intracellular signaling.[8][9][12][19][20] |
Experimental Data Summary
The following tables summarize hypothetical in vitro experimental data comparing this compound with standard-of-care drugs in human colorectal cancer cell lines (e.g., HCT116, HT-29).
Table 1: Cell Viability Assay (MTT) - IC50 Values (µM)
| Cell Line | This compound | Regorafenib | Cetuximab | Panitumumab |
| HCT116 (KRAS mutant) | 5.2 | 8.5 | >100 | >100 |
| HT-29 (BRAF mutant) | 7.8 | 12.1 | >100 | >100 |
| Caco-2 (KRAS wild-type) | 10.5 | 15.3 | 25.6 | 30.1 |
Table 2: Kinase Inhibition Assay - IC50 Values (nM)
| Kinase Target | This compound | Regorafenib |
| PI3Kα | 150 | >1000 |
| Akt1 | 320 | >1000 |
| mTOR | 250 | 800 |
| VEGFR2 | >1000 | 50 |
| RAF-1 | 800 | 20 |
Table 3: Cell Cycle Analysis - Percentage of Cells in G2/M Phase after 24h Treatment
| Cell Line | Control | This compound (10 µM) | Regorafenib (10 µM) |
| HCT116 | 15% | 45% | 35% |
| HT-29 | 18% | 52% | 40% |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Figure 1: Putative inhibition of the PI3K/Akt/mTOR pathway.
Figure 2: Inhibition points of standard-of-care drugs.
Experimental Workflows
Figure 3: Workflow for the MTT cell viability assay.
Figure 4: Workflow for cell cycle analysis.
Experimental Protocols
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.[21][22][23][24]
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT-29, Caco-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Regorafenib, Cetuximab, and Panitumumab. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase. A generic protocol for a non-radioactive, in vitro kinase assay is provided below.[25]
-
Reagent Preparation: Prepare the kinase, substrate (e.g., a specific peptide or protein), and ATP in a suitable kinase buffer.
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells containing the kinase. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to the wells.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a fluorescence-based method.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[26][27][28][29]
-
Cell Treatment: Seed colorectal cancer cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This guide provides a framework for the preclinical benchmarking of this compound against standard-of-care drugs for colorectal cancer. The hypothetical data presented suggest that this novel indolinone derivative may exhibit potent anti-proliferative activity, potentially through the inhibition of the PI3K/Akt/mTOR signaling pathway, and warrants further investigation. The detailed experimental protocols and workflows offer a standardized approach for researchers to conduct similar comparative studies, facilitating the identification and development of new and effective cancer therapeutics.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. mdpi.com [mdpi.com]
- 3. PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. devagiricollege.org [devagiricollege.org]
- 5. PI3K/ Akt/ mTOR Pathway as a Therapeutic Target for Colorectal Ca...: Ingenta Connect [ingentaconnect.com]
- 6. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Panitumumab (Vectibix) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Panitumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cetuximab in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. youtube.com [youtube.com]
- 13. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 18. Cetuximab (Erbitux) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. What is the mechanism of Panitumumab? [synapse.patsnap.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT (Assay protocol [protocols.io]
- 24. broadpharm.com [broadpharm.com]
- 25. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 26. Flow cytometric analysis of the cell cycle [bio-protocol.org]
- 27. Detection of cancer cells and tumor margins during colorectal cancer surgery by intraoperative flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 29. Cell cycle flow cytometric analysis in the diagnosis and management of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methoxy-1,3-dimethyl-2-indolinone: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methoxy-1,3-dimethyl-2-indolinone could be located. The following guidance is based on general principles of laboratory chemical safety and information from structurally similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review any available safety information for this compound.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling
Prior to handling this compound, it is crucial to be aware of potential hazards and necessary precautions. Based on data for similar indole compounds, this substance should be handled with care.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes. |
| Hand Protection | Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before and during use. |
| Body Protection | A standard laboratory coat should be worn. For larger quantities or potential for splashing, a chemically resistant apron is recommended. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. |
Spill & Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate risks.
Spill Cleanup Protocol:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify colleagues and your laboratory supervisor.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical advice if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Disposal of this compound Waste
Proper disposal is a critical step in the chemical lifecycle. Never dispose of this compound down the drain or in the regular trash.
Step-by-Step Disposal Plan:
-
Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any items such as gloves, weighing paper, or pipette tips that are contaminated should be collected in a designated solid hazardous waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date the waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to capture any potential leaks.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Experimental Workflow for Disposal
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
